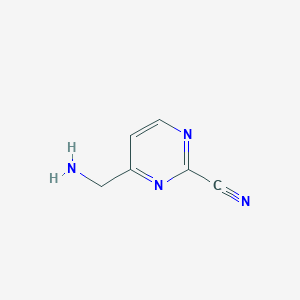

4-(Aminomethyl)-2-pyrimidinecarbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6N4 |

|---|---|

Molecular Weight |

134.14 g/mol |

IUPAC Name |

4-(aminomethyl)pyrimidine-2-carbonitrile |

InChI |

InChI=1S/C6H6N4/c7-3-5-1-2-9-6(4-8)10-5/h1-2H,3,7H2 |

InChI Key |

IZIJDGBBDCTVCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1CN)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aminomethyl 2 Pyrimidinecarbonitrile

Retrosynthetic Disconnection Strategies

Retrosynthetic analysis provides a logical framework for dismantling a target molecule to identify potential starting materials and synthetic pathways. For 4-(Aminomethyl)-2-pyrimidinecarbonitrile, several disconnection strategies can be envisioned, primarily focusing on the construction of the pyrimidine (B1678525) ring and the introduction of the key functional groups.

A primary disconnection can be made at the C-N bond of the aminomethyl group. This leads to a precursor such as 4-(halomethyl) or 4-(hydroxymethyl)-2-pyrimidinecarbonitrile. The amino group can then be introduced in a final step via nucleophilic substitution or reductive amination.

Another key disconnection involves breaking the bonds forming the pyrimidine ring itself. A common and effective strategy for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. In this case, the retrosynthetic approach would involve disconnecting the N1-C2 and N3-C4 bonds, leading back to a suitable amidine (like formamidine, given the lack of substitution at C2 besides the nitrile) and a three-carbon component already bearing the protected aminomethyl and cyano functionalities.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Precursor 1 | Precursor 2 |

| This compound | 4-(Phthalimidomethyl)-2-pyrimidinecarbonitrile | (Phthalimidomethyl)malononitrile |

| 4-(Phthalimidomethyl)-2-pyrimidinecarbonitrile | (Phthalimidomethyl)malononitrile | A suitable C1 building block (e.g., amidine) |

This strategy simplifies the synthesis to the formation of a substituted malononitrile (B47326) derivative, which is a common starting material in pyrimidine chemistry.

Classical Synthetic Approaches

Classical methods for constructing the pyrimidine scaffold remain highly relevant and offer robust pathways to molecules like this compound. These can be categorized into linear and convergent syntheses.

Multi-step Linear Syntheses from Established Precursors

A linear synthesis would involve the step-by-step modification of a pre-existing pyrimidine ring or a simpler acyclic precursor. A hypothetical linear sequence could start from a readily available pyrimidine, such as one with a methyl group at the 4-position.

Hypothetical Linear Synthesis:

Starting Material: 4-Methyl-2-pyrimidinecarbonitrile.

Halogenation: Free-radical halogenation (e.g., using N-bromosuccinimide) to form 4-(bromomethyl)-2-pyrimidinecarbonitrile.

Nucleophilic Substitution: Reaction with a protected amine source, such as potassium phthalimide (B116566), to yield 4-(phthalimidomethyl)-2-pyrimidinecarbonitrile.

Deprotection: Removal of the phthalimide group, typically with hydrazine (B178648), to afford the final product, this compound.

This approach is logical but may suffer from issues with selectivity during the halogenation step and the harsh conditions sometimes required for deprotection.

Modern and Sustainable Synthesis Developments

Modern synthetic chemistry places a strong emphasis on efficiency, atom economy, and environmental friendliness. These principles are being increasingly applied to the synthesis of heterocyclic compounds.

Catalytic Reaction Systems

The use of transition metal and organocatalysis can offer milder reaction conditions and improved selectivity. While specific catalytic systems for this compound are not widely reported, related syntheses provide insight into potential applications. For example, palladium-catalyzed cross-coupling reactions are extensively used to functionalize pyrimidine rings. A strategy could involve the coupling of a protected aminomethyl group to a halogenated pyrimidine-2-carbonitrile precursor.

Organocatalysis could also play a role, for instance, in the initial formation of the substituted three-carbon backbone required for the pyrimidine ring synthesis, potentially allowing for asymmetric induction if a chiral center were present.

Green Chemistry Principles in Synthetic Design

Green chemistry aims to reduce the environmental impact of chemical processes. Key principles include the use of safer solvents (like water or ethanol), minimizing waste, and using catalytic rather than stoichiometric reagents.

For pyrimidine synthesis, multicomponent reactions are inherently green as they often increase atom economy and reduce the number of synthetic steps and purification procedures. Performing these reactions in aqueous media or under solvent-free conditions further enhances their green credentials. Microwave-assisted synthesis has also emerged as a green technique, often leading to significantly reduced reaction times and improved yields for the synthesis of pyrimidine derivatives.

A potential green synthesis of a precursor could involve a three-component reaction in water under microwave irradiation, combining an aldehyde, a protected aminomethyl malononitrile, and an amidine to rapidly construct the pyrimidine core.

Continuous Flow Chemistry Applications

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced safety, efficiency, and scalability for the synthesis of complex molecules. mdpi.com A notable example is the expeditious fully continuous flow synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate for vitamin B1, which demonstrates a process that can be conceptually adapted for this compound. figshare.com This process is accomplished through a sequence of three chemical transformations in dedicated continuous flow devices. figshare.com

The synthesis can be envisioned to start from an economical starting material like 2-cyanoacetamide. figshare.com A multi-step sequence in a flow system typically involves several reactors, where intermediates are not isolated but are directly transferred to the next reactor, significantly streamlining the process. mdpi.com For a closely related compound, a fully continuous flow synthesis was demonstrated to achieve an 84% total yield with a total residence time of 74 minutes and a throughput of 0.92 g/h. figshare.com

The setup for such a synthesis would involve multiple microreactors, potentially made from materials like fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing, connected in series. nih.gov The use of in-line analysis techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), can be beneficial for real-time optimization of parameters like solvent, concentration, and reagent choice. nih.gov

Table 1: Illustrative Parameters for a Three-Step Continuous Flow Synthesis

| Step | Reactor Type | Residence Time (min) | Temperature (°C) | Yield (%) |

| 1 | Microchannel Reactor | 30 | 25 | 94 |

| 2 | Agitated Cell Reactor (ACR) | 30 | 80 | 90 |

| 3 | Fixed-Bed Reactor | 14 | 60 | 99 |

This data is based on the synthesis of a closely related compound, 5-(aminomethyl)-2-methylpyrimidin-4-amine, and serves as a model for the potential synthesis of this compound. figshare.comdoi.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. arkat-usa.org The synthesis of pyrimidine derivatives, including aminopyrimidines, has been shown to be highly amenable to microwave irradiation. rsc.orgnanobioletters.com

This methodology typically involves the reaction of a suitable aldehyde, a nitrile-containing compound, and an amidine or guanidine (B92328) derivative in the presence of a catalyst under microwave irradiation. arkat-usa.org The use of eco-friendly heterogeneous catalysts, such as NiTiO3 nanoparticles supported on montmorillonite (B579905) K30, has been reported to be effective in the microwave-assisted synthesis of 4-amino pyrimidine analogues, achieving high yields within minutes. rsc.org

A general procedure for the microwave-assisted synthesis of related 2-amino-4-chloro-pyrimidine derivatives involves dissolving the starting materials in a suitable solvent like anhydrous propanol, adding a base such as triethylamine, and irradiating the mixture in a microwave reactor at a controlled temperature. nih.gov The reaction progress can be monitored by thin-layer chromatography (TLC). nih.gov

Table 2: Representative Conditions for Microwave-Assisted Pyrimidine Synthesis

| Parameter | Value | Reference |

| Microwave Power | 160 - 450 Watts | rsc.orgnanobioletters.com |

| Temperature | 120 - 140 °C | nih.gov |

| Reaction Time | 3 - 30 minutes | rsc.orgnanobioletters.comnih.gov |

| Catalyst | NiTiO3/MK30 or Sodium Acetate | arkat-usa.orgrsc.org |

| Solvent | Toluene, Water, or Solvent-free | arkat-usa.org |

Optimization and Process Intensification Studies

Process intensification aims to develop safer, more sustainable, and more efficient chemical processes. cetjournal.it For the synthesis of this compound, both continuous flow and microwave-assisted methods can be further optimized.

Reaction Condition Parameter Tuning

The optimization of reaction conditions is crucial for maximizing the efficiency of any synthetic protocol. In continuous flow synthesis, parameters such as residence time, temperature, and reagent concentration can be precisely controlled and tuned. For instance, studies on similar flow processes have shown that increasing the temperature does not always lead to better yields, as it can promote side reactions. nih.gov Similarly, adjusting the residence time has a direct impact on the reaction yield. nih.gov

In microwave-assisted synthesis, the key parameters to optimize include microwave power, temperature, reaction time, and the choice of catalyst and solvent. rsc.org Optimization studies for the synthesis of related aminopyrimidines have systematically varied these parameters to achieve high conversion rates and yields. rsc.org

Yield and Selectivity Enhancement Protocols

For microwave-assisted synthesis, the choice of catalyst plays a critical role in determining both yield and selectivity. The development of robust and reusable catalysts is an active area of research. Furthermore, the combination of microwave heating with solvent-free conditions represents a "green chemistry" approach that can lead to high yields and simplified work-up procedures. arkat-usa.org Careful control over the reaction conditions is essential to achieve high selectivity, which can be as high as 83% in optimized electrochemical processes for related compounds. rsc.org

Chemical Reactivity and Derivatization Strategies of 4 Aminomethyl 2 Pyrimidinecarbonitrile

Reactivity of the Primary Aminomethyl Moiety

The primary aminomethyl group attached to the C4 position of the pyrimidine (B1678525) ring is a potent nucleophile, making it susceptible to reactions with a variety of electrophiles. Its reactivity is central to many derivatization strategies.

The lone pair of electrons on the nitrogen atom of the aminomethyl group readily participates in nucleophilic substitution reactions.

Acylation: This process involves the introduction of an acyl group (R-C=O) and is a common method for forming amides. The reaction of 4-(aminomethyl)-2-pyrimidinecarbonitrile with acylating agents such as acyl chlorides or acid anhydrides proceeds readily, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct. This derivatization is useful for introducing a wide array of functional groups onto the molecule. researchgate.net

Alkylation: The aminomethyl group can also undergo alkylation with alkyl halides or other alkylating agents. nih.gov This reaction introduces alkyl substituents to the nitrogen atom. Mono-alkylation can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to di-alkylation. However, by carefully controlling stoichiometry and reaction conditions, or by using reductive amination, selective mono-alkylation can be achieved. The use of protecting groups can also facilitate controlled alkylation.

| Reaction Type | Reactant Example | Product Formed |

|---|---|---|

| Acylation | Acetyl Chloride | N-((2-cyanopyrimidin-4-yl)methyl)acetamide |

| Acylation | Benzoyl Chloride | N-((2-cyanopyrimidin-4-yl)methyl)benzamide |

| Alkylation | Methyl Iodide | 4-((methylamino)methyl)-2-pyrimidinecarbonitrile |

| Alkylation | Benzyl Bromide | 4-((benzylamino)methyl)-2-pyrimidinecarbonitrile |

The primary amine of this compound can react with carbonyl compounds, such as aldehydes and ketones, in a condensation reaction to form imines, commonly known as Schiff bases. This reaction typically occurs under mild acidic or basic conditions, which catalyze the dehydration step. The formation of the C=N double bond is a reversible process. These Schiff base derivatives are valuable intermediates themselves, as the imine bond can be subsequently reduced to form a stable secondary amine or targeted by nucleophiles.

| Carbonyl Reactant | Product Name |

|---|---|

| Benzaldehyde | 4-(((benzylidene)amino)methyl)-2-pyrimidinecarbonitrile |

| Acetone | 4-(((propan-2-ylidene)amino)methyl)-2-pyrimidinecarbonitrile |

| Cyclohexanone | 4-(((cyclohexylidene)amino)methyl)-2-pyrimidinecarbonitrile |

Oxidative Transformations: The direct oxidation of the aminomethyl group is a challenging transformation that can be achieved with specific reagents. Controlled oxidation can potentially convert the aminomethyl group into a formyl group (aldehyde) or, with more potent oxidizing agents, a carboxyl group. However, the pyrimidine ring itself can be susceptible to oxidation under harsh conditions. nih.govnih.gov Selective oxidation often requires carefully chosen reagents that are mild enough to avoid ring degradation.

Reductive Transformations: The aminomethyl group is in a reduced state. Further reduction of this moiety is not a typical transformation. However, the broader category of reductive transformations involving this group often refers to reductive amination, a process where a carbonyl compound is converted to an amine. In the context of derivatizing this compound, reductive amination can be used to introduce alkyl groups by reacting it with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride.

Reactivity of the Pyrimidinecarbonitrile Functionality

The cyano group at the C2 position is a versatile functional group. The π-deficient nature of the pyrimidine ring enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack and reduction. wikipedia.org

The carbon-nitrogen triple bond of the nitrile can be fully or partially hydrolyzed under aqueous conditions.

Hydrolysis: Heating the nitrile with aqueous acid (e.g., HCl) or base (e.g., NaOH) results in its conversion to a carboxylic acid. chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack by water, ultimately yielding 4-(aminomethyl)pyrimidine-2-carboxylic acid and an ammonium (B1175870) salt. pressbooks.pubyoutube.com In basic hydrolysis, the hydroxide (B78521) ion directly attacks the nitrile carbon, leading to the formation of a carboxylate salt (e.g., sodium 4-(aminomethyl)pyrimidine-2-carboxylate) and ammonia (B1221849) gas. chemguide.co.uk The free carboxylic acid can be obtained from the salt by subsequent acidification. libretexts.org

Amidation: Partial hydrolysis of the nitrile group can yield the corresponding primary amide, 4-(aminomethyl)-2-pyrimidinecarboxamide. This transformation can often be achieved under more controlled conditions, for example, using acid or base with a limited amount of water or at lower temperatures.

| Reaction | Conditions | Product |

|---|---|---|

| Acid Hydrolysis | Heat with dilute HCl (aq) | 4-(aminomethyl)pyrimidine-2-carboxylic acid |

| Alkaline Hydrolysis | Heat with NaOH (aq), then acidify | 4-(aminomethyl)pyrimidine-2-carboxylic acid |

| Amidation | Controlled hydrolysis (e.g., H₂O₂, base) | 4-(aminomethyl)-2-pyrimidinecarboxamide |

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed. wikipedia.org

Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst) can reduce the nitrile to a primary amine. chemguide.co.ukcommonorganicchemistry.comlibretexts.org This reaction converts this compound into 2-(aminomethyl)-4-(aminomethyl)pyrimidine, a diamine derivative. The use of LiAlH₄ is a highly effective method for this transformation. masterorganicchemistry.com

Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H). chemistrysteps.com The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. commonorganicchemistry.com This process involves the formation of an intermediate imine-aluminum complex, which is then hydrolyzed during aqueous workup to yield 4-(aminomethyl)-2-pyrimidinecarbaldehyde. chemistrysteps.comorganic-chemistry.org

| Reducing Agent | Reaction Product | Product Class |

|---|---|---|

| LiAlH₄ or H₂/Raney Ni | [4-(aminomethyl)pyrimidin-2-yl]methanamine | Primary Amine |

| DIBAL-H (low temp.) | 4-(aminomethyl)-2-pyrimidinecarbaldehyde | Aldehyde |

Cycloaddition Reactions Involving the Nitrile Group (e.g., for tetrazoles)

The nitrile functionality of this compound is a valuable participant in cycloaddition reactions, most notably in the synthesis of tetrazoles. The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source is a well-established and powerful method for forming the 5-substituted tetrazole ring system. nih.govyoutube.com Tetrazoles are considered bioisosteres of carboxylic acids, sharing a similar pKa and spatial arrangement, which makes them important in medicinal chemistry for modifying the properties of drug candidates. youtube.com

The reaction is typically conducted by treating the nitrile with an azide salt, such as sodium azide (NaN₃), often in the presence of a Lewis acid or a Brønsted acid catalyst. youtube.comorganic-chemistry.org The catalyst activates the nitrile group, making it more electrophilic and susceptible to attack by the azide anion. youtube.com The mechanism can proceed through either a concerted or a stepwise pathway, leading to the formation of the stable, aromatic tetrazole ring. youtube.comacs.org Various catalysts and reaction conditions have been developed to promote this transformation efficiently. organic-chemistry.org

Table 1: Examples of Catalysts for Tetrazole Synthesis from Nitriles

| Catalyst/Reagent | Solvent | General Conditions | Reference |

| Zinc(II) chloride (ZnCl₂) | Water or Isopropanol | Reflux | nih.govorganic-chemistry.org |

| Ammonium chloride (NH₄Cl) | Dimethylformamide (DMF) | Heating (e.g., 110 °C) | nih.gov |

| Iodine (I₂) | Dimethyl sulfoxide (B87167) (DMSO) | Heating | organic-chemistry.org |

| Ytterbium(III) triflate (Yb(OTf)₃) | N/A | Varies | organic-chemistry.org |

Applying this methodology to this compound would yield 4-(aminomethyl)-2-(1H-tetrazol-5-yl)pyrimidine, transforming the cyano group into a valuable heterocyclic substituent.

Nucleophilic Addition to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. This allows for nucleophilic addition reactions, which break the π-bonds and lead to the formation of new functional groups. wikipedia.org This reaction is a fundamental transformation for converting nitriles into a variety of other moieties. wikipedia.org

Common nucleophilic additions to nitriles include:

Hydrolysis: In the presence of acid or base, water can act as a nucleophile, leading to the formation of an amide and subsequently a carboxylic acid.

Reaction with Grignard Reagents: Organomagnesium halides (Grignard reagents) add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. wikipedia.org

Reaction with Alcohols: Alcohols can add to the nitrile under acidic conditions in what is known as the Pinner reaction, producing an imidate salt. wikipedia.org

Reduction: Hydride reagents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile to a primary amine.

Table 2: Products from Nucleophilic Addition to a Nitrile Group (R-CN)

| Nucleophile/Reagent | Intermediate Product | Final Product | Product Class |

| H₂O (Acid or Base) | Amide (R-CONH₂) | Carboxylic Acid (R-COOH) | Carboxylic Acid |

| R'-MgX (Grignard) | Imine | Ketone (R-CO-R') | Ketone |

| R'-OH (Acid catalyst) | Imidate | Ester (R-COOR') | Ester |

| LiAlH₄ then H₂O | Imine | Primary Amine (R-CH₂NH₂) | Amine |

For this compound, these reactions provide pathways to convert the nitrile into a carboxylic acid, ketone, or another amine, significantly expanding the range of accessible derivatives.

Reactivity and Functionalization of the Pyrimidine Ring System

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyrimidine Core

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.orgbhu.ac.in This electronic characteristic makes the ring generally resistant to electrophilic aromatic substitution, as the nitrogen atoms deactivate the ring towards attack by electrophiles. wikipedia.orgresearchgate.net When such reactions do occur, typically requiring activating (electron-donating) substituents on the ring, substitution is directed to the C-5 position, which is the most electron-rich carbon. wikipedia.orgresearchgate.net In this compound, the aminomethyl group may provide slight activation, but the electron-withdrawing nitrile group at the C-2 position further deactivates the ring.

Conversely, the π-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr). wikipedia.orgresearchgate.net The positions most susceptible to nucleophilic attack are C-2, C-4, and C-6, as the negative charge of the intermediate (Meisenheimer complex) can be effectively stabilized by the ring nitrogens. stackexchange.comnih.gov While the target molecule does not possess a typical leaving group like a halogen, the cyano group at the C-2 position can, in some cases, be displaced by strong nucleophiles. researchgate.net More commonly, SNAr reactions are performed on halogenated precursors to introduce new substituents before establishing the final functional groups.

Table 3: Aromatic Substitution on the Pyrimidine Ring

| Reaction Type | Reactivity | Preferred Position(s) | Influencing Factors |

| Electrophilic Aromatic Substitution | Low (deactivated ring) | C-5 | Requires activating groups (e.g., -OH, -NH₂) on the ring. researchgate.net |

| Nucleophilic Aromatic Substitution | High (activated ring) | C-2, C-4, C-6 | Requires a good leaving group (e.g., -Cl, -Br) and is enhanced by electron-withdrawing groups. stackexchange.com |

Directed Ortho-Metallation (DoM) Strategies

Directed ortho-metallation (DoM) is a powerful regioselective strategy for the functionalization of aromatic and heteroaromatic rings. wikipedia.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. nih.govbaranlab.org The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. wikipedia.org

In the context of this compound, several groups could potentially act as DMGs:

Ring Nitrogens: The lone pairs on the pyrimidine nitrogen atoms can coordinate to the lithium base, directing deprotonation to an adjacent carbon.

Aminomethyl Group: The nitrogen of the primary amine (after in-situ protection or deprotonation) can also serve as a DMG.

Given the positions of the existing substituents, a DoM strategy would likely result in metallation at the C-5 position, which is ortho to the N-1 ring nitrogen and the 4-aminomethyl group. Subsequent quenching with an electrophile would introduce a new substituent at this site.

Table 4: Potential Directed Ortho-Metallation of the Pyrimidine Core

| Directing Group | Proposed Site of Lithiation | Example Electrophile (E+) | Product after Quenching |

| Ring Nitrogen (N-1) | C-5 | I₂ | 5-iodo derivative |

| 4-(Aminomethyl) group | C-5 | (CH₃)₂CO (Acetone) | 5-(1-hydroxy-1-methylethyl) derivative |

| Ring Nitrogen (N-1) | C-5 | CO₂ then H⁺ | 5-carboxylic acid derivative |

| 4-(Aminomethyl) group | C-5 | TMS-Cl | 5-(trimethylsilyl) derivative |

Cross-Coupling Reactions at Pyrimidine Ring Positions

Transition metal-catalyzed cross-coupling reactions are among the most versatile and powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis. rsc.orgnih.gov Reactions such as the Suzuki-Miyaura (using boronic acids), Buchwald-Hartwig (for C-N bond formation), and Sonogashira (using terminal alkynes) are widely applied to functionalize heterocyclic cores, including pyrimidines. nih.govresearchgate.net

To apply these methods to the this compound scaffold, one would typically start with a halogenated precursor, for instance, a 5-bromo or 5-chloro derivative. The halogen atom serves as a handle for the catalytic cycle, allowing for the introduction of aryl, heteroaryl, alkyl, amino, or alkynyl groups with high precision and functional group tolerance. nih.govnih.gov The choice of catalyst, ligand, and base is critical for achieving high yields and regioselectivity. rsc.org

Table 5: Common Cross-Coupling Reactions for Pyrimidine Functionalization

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst |

| Suzuki-Miyaura | Pyrimidine-Halide + Organoboron Reagent | C-C | Pd(PPh₃)₄, PdCl₂(dppf) |

| Buchwald-Hartwig | Pyrimidine-Halide + Amine/Amide | C-N | Pd₂(dba)₃ + Ligand (e.g., XPhos) |

| Sonogashira | Pyrimidine-Halide + Terminal Alkyne | C-C (sp²-sp) | PdCl₂(PPh₃)₂ + CuI |

| Heck | Pyrimidine-Halide + Alkene | C-C (sp²-sp²) | Pd(OAc)₂ |

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs) are convergent, one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. ijstr.orgnih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity, making them ideal for the synthesis of compound libraries for drug discovery. researchgate.netarkat-usa.org

The structure of this compound makes it a potentially valuable building block for various MCRs. The primary amine of the aminomethyl group is a key functional handle. It can react with aldehydes or ketones to form an imine in situ, which can then be intercepted by other components in classic MCRs.

For example, it could serve as the amine component in:

Ugi Reaction: A four-component reaction involving an amine, a carbonyl compound (aldehyde/ketone), an isocyanide, and a carboxylic acid to produce α-acylamino amides.

Strecker Synthesis: A three-component reaction between an amine, a carbonyl compound, and a cyanide source to form α-aminonitriles.

Mannich Reaction: A three-component reaction of an amine, a non-enolizable aldehyde, and a compound containing an acidic proton.

By participating in such reactions, this compound can be incorporated into larger, more complex scaffolds, leveraging the efficiency of MCRs to explore new chemical space. arkat-usa.org

Table 6: Potential MCRs Utilizing the Aminomethyl Group

| MCR Name | Other Reactants | Key Intermediate | Resulting Scaffold |

| Ugi-4CR | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | Imine | α-Acylamino Amide |

| Strecker Synthesis | Aldehyde/Ketone, Cyanide (e.g., KCN) | Imine | α-Aminonitrile |

| Mannich Reaction | Aldehyde, Enolizable Ketone/Ester | Iminium ion | β-Amino Carbonyl Compound |

Stereoselective Transformations and Chiral Derivatization

While specific documented examples of stereoselective transformations and chiral derivatizations of this compound are not extensively reported in publicly available literature, its primary aminomethyl group serves as a key functional handle for such chemical modifications. The principles of asymmetric synthesis and chiral derivatization are well-established for primary amines, and these can be applied to this compound to generate chiral derivatives. These transformations are crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules, and for determining the enantiomeric excess of a chiral sample. wikipedia.orgrsc.org

The primary strategy for chiral derivatization of a non-chiral starting material like this compound involves its reaction with a chiral derivatizing agent (CDA). wikipedia.org This reaction converts the starting material into a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated using standard laboratory techniques such as chromatography or crystallization. wikipedia.org Once separated, the chiral auxiliary can be removed to yield the individual enantiomers of the derivatized product.

A variety of chiral derivatizing agents are available for primary amines. These agents are typically themselves enantiomerically pure and react with the amine to form a covalent bond. One of the most well-known examples is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid, which reacts with amines to form diastereomeric amides. wikipedia.org The resulting diastereomers can often be distinguished and quantified using nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H or ¹⁹F NMR. wikipedia.org

Another common approach involves the use of chiral isothiocyanates, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), which react with primary amines to form diastereomeric thioureas. These derivatives are often amenable to separation by high-performance liquid chromatography (HPLC).

Enzymatic resolutions can also be employed for the stereoselective transformation of aminomethyl groups. Lipases, for instance, are known to catalyze the enantioselective acylation of amines. In a kinetic resolution process, one enantiomer of a racemic amine (or a prochiral amine that is enzymatically resolved) reacts faster than the other, leading to an enrichment of one enantiomer in the product and the other in the unreacted starting material.

While the direct asymmetric synthesis of chiral derivatives from this compound is a more complex undertaking, it could potentially be achieved through methods like catalytic asymmetric reduction of a corresponding imine or through enantioselective C-H functionalization, though such methods would require significant methods development.

Below is a table summarizing some potential chiral derivatization strategies that could be applied to this compound based on established methods for primary amines.

| Chiral Derivatizing Agent (CDA) | Type of Reaction | Resulting Derivative | Analytical Method for Separation/Analysis |

| (R)- or (S)-Mosher's acid chloride | Amide formation | Diastereomeric amides | NMR spectroscopy, HPLC |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Thiourea formation | Diastereomeric thioureas | HPLC |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (Marfey's reagent) | Nucleophilic aromatic substitution | Diastereomeric amino acid derivatives | HPLC |

| Chiral aldehydes (e.g., (S)-citronellal) | Imine formation | Diastereomeric imines | NMR spectroscopy |

Applications of 4 Aminomethyl 2 Pyrimidinecarbonitrile As a Synthetic Precursor

Construction of Complex Heterocyclic Architectures

The bifunctional nature of 4-(aminomethyl)-2-pyrimidinecarbonitrile, possessing both a nucleophilic primary amine and an electrophilic nitrile, makes it a valuable building block for constructing complex heterocyclic systems through cyclization and condensation reactions.

The synthesis of fused pyrimidine (B1678525) systems, such as pyrazolo[1,5-a]pyrimidines, often involves the cyclization of aminopyrazole precursors with various carbonyl compounds or their equivalents. nih.govresearchgate.netnih.gov While direct synthesis from this compound is not explicitly detailed, its aminomethyl group could, in principle, be utilized to construct an adjacent pyrazole (B372694) ring.

A plausible, though not documented, synthetic route could involve the transformation of the aminomethyl group into a hydrazine (B178648) or a related reactive intermediate. This modified pyrimidine could then undergo intramolecular cyclization or react with a suitable three-carbon component to form the pyrazole ring, resulting in a fused pyrazolo-pyrimidine system. The reaction pathway would depend on the specific reagents and conditions used to activate the aminomethyl and cyano groups for ring closure.

Table 1: Key Precursors in Documented Pyrazolo[1,5-a]pyrimidine (B1248293) Synthesis

| Precursor Type | Reactant | Resulting Structure | Reference |

|---|---|---|---|

| 5-Aminopyrazole | β-Dicarbonyl Compound | Pyrazolo[1,5-a]pyrimidine | nih.gov |

| 3-Amino-1H-pyrazole | Isoflavone | 5,6-Diarylpyrazolo[1,5-a]pyrimidine | nih.gov |

The creation of spirocyclic and bridged pyrimidine derivatives requires precursors that can facilitate the formation of complex three-dimensional structures. The aminomethyl group of this compound can serve as a key functional handle for introducing spirocyclic or bridged frameworks.

For spirocyclic derivatives, the amine could react with a suitable bifunctional reagent, such as a cyclic ketone or anhydride, in a Pictet-Spengler-type reaction or other cyclization strategies to form a new ring system that shares a single atom with the pyrimidine precursor. The synthesis of spiro pyrimidines has been achieved under solvent-free ball-milling conditions using different starting materials like benzaldehydes, amines, and barbituric acid. researchgate.net

For bridged systems, the aminomethyl group could participate in intramolecular cyclization reactions where it connects to another position on a pre-existing side chain attached elsewhere on the pyrimidine ring, forming a bridge across the molecule. The feasibility of such reactions would heavily depend on the nature and length of the side chain.

Polyheterocyclic assemblies are complex molecules containing multiple interconnected heterocyclic rings. This compound is a potential precursor for such assemblies due to its capacity to undergo sequential or tandem reactions. A diversity-oriented synthesis (DOS) approach could be employed, where the aminomethyl and cyano groups are reacted in a stepwise manner with different reagents to build additional heterocyclic rings around the central pyrimidine core. researchgate.netresearchgate.netnih.gov For instance, the amine could be used to form a diazepine (B8756704) ring, followed by a reaction involving the nitrile group to append another heterocyclic system, leading to a complex, multi-ring structure.

Role in Scaffold-Oriented Synthesis for Chemical Biology

Scaffold-oriented synthesis aims to create collections of molecules with diverse three-dimensional shapes based on a common core structure, known as a privileged scaffold. These libraries are valuable for discovering new probes and drugs in chemical biology.

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with various biological targets. nih.govelsevierpure.comnih.gov The structure of this compound, with its distinct substitution pattern, provides a unique starting point for creating novel privileged scaffolds.

The aminomethyl group offers a site for introducing diversity through acylation, alkylation, or reductive amination, allowing for the exploration of the chemical space around the pyrimidine core. The cyano group can be hydrolyzed to an amide or carboxylic acid, or it can be converted to a tetrazole ring, further expanding the range of possible derivatives. This functional group tolerance allows chemists to systematically modify the scaffold to optimize interactions with specific biological targets.

Table 2: Potential Derivatizations of this compound for Scaffold Development

| Functional Group | Reaction Type | Potential Product Functionality |

|---|---|---|

| Aminomethyl (-CH₂NH₂) | Acylation | Amide |

| Aminomethyl (-CH₂NH₂) | Reductive Amination | Secondary/Tertiary Amine |

| Aminomethyl (-CH₂NH₂) | Sulfonylation | Sulfonamide |

| Carbonitrile (-CN) | Hydrolysis | Carboxylic Acid, Amide |

| Carbonitrile (-CN) | Reduction | Primary Amine |

Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, forming a library for high-throughput screening. accessscience.com this compound is an ideal substrate for generating combinatorial libraries due to its two distinct points of modification.

In a typical library synthesis, the pyrimidine core would be anchored to a solid support, and then the aminomethyl and cyano groups would be elaborated through a series of parallel reactions. For example, a split-and-pool strategy could be employed where a portion of the resin-bound precursor is reacted with one set of building blocks targeting the amine, while another portion is reacted with a different set. The resin pools are then combined and split again for reaction at the cyano group. This process can generate thousands of unique compounds in a relatively short period, providing a rich source of molecular probes for biological screening. The liquid-phase synthesis of a pyrazolo[1,5-a]pyrimidine library has been demonstrated as a viable strategy for creating large numbers of novel compounds for biological testing. scispace.com

Precursor for Advanced Organic Molecules

The potential of this compound as a precursor for advanced organic molecules can be inferred from the known reactivity of its constituent functional groups. The aminomethyl moiety can serve as a handle for introducing diverse substituents or for constructing larger heterocyclic systems. The nitrile group, a versatile functional group in organic synthesis, can be transformed into amines, amides, carboxylic acids, or tetrazoles, opening avenues for a wide range of molecular elaborations.

Synthesis of Analogues for Natural Products Research

The synthesis of natural product analogues is a critical component of medicinal chemistry, aimed at improving the biological activity, selectivity, and pharmacokinetic properties of naturally occurring compounds. While many natural products contain pyrimidine rings, the direct incorporation of the this compound unit into analogues of these complex molecules is not a well-documented strategy.

Researchers in this field typically employ more established pyrimidine-containing building blocks or synthesize the pyrimidine core at a later stage of the synthetic sequence. The lack of specific examples utilizing this compound suggests that other synthetic routes are currently favored for accessing the desired natural product analogues.

Coordination Chemistry and Catalytic Applications

Ligand Design and Synthesis Utilizing the Pyrimidine-Aminomethyl Moiety

The synthesis of ligands incorporating the pyrimidine-aminomethyl moiety often involves multi-step organic reactions. A common strategy for constructing the pyrimidine (B1678525) core is through the cyclization of an amidine with a substituted propenone. researchgate.net This method is adaptable and allows for the introduction of various functional groups at several positions on the ligand framework. researchgate.net Another approach involves a three-component, one-pot process that combines an electron-poor (hetero)aryl halide, a terminal propargyl alcohol, and amidinium salts to yield 2,4,6-tri(hetero)aryl-substituted pyrimidines.

For the specific incorporation of the aminomethyl group, synthetic routes may involve the modification of a pre-formed pyrimidine ring. For instance, 2-trichloromethyl-4-chloropyrimidines, synthesized through an acylation/cyclization-chlorination process, serve as valuable intermediates for subsequent nucleophilic substitution reactions to introduce amine functionalities. thieme.de The versatility of pyrimidine chemistry allows for the synthesis of a wide array of derivatives suitable for coordination studies. organic-chemistry.orgresearchgate.net

Metal Complexation Studies

The coordination chemistry of ligands containing the pyrimidine-aminomethyl scaffold has been an active area of research. These studies focus on understanding how these ligands interact with different metal centers, the resulting structures, and their physicochemical properties.

Ligands containing the aminopyrimidine moiety are versatile due to multiple potential binding sites. Coordination can occur through the nitrogen atoms of the pyrimidine ring and the exocyclic amino group. sciencenet.cn These two sites can coordinate to a metal ion in either a chelating or a bridging fashion. sciencenet.cn The specific coordination mode is influenced by several factors, including the metal ion's nature, the reaction conditions, and the presence of other coordinating species like counter-ions or solvent molecules. nih.gov

In ligands like 4-(aminomethyl)-2-pyrimidinecarbonitrile, the aminomethyl group and one of the ring nitrogen atoms can form a stable five- or six-membered chelate ring with a metal ion. The nitrile group's nitrogen atom also presents a potential coordination site, which could lead to the formation of polynuclear complexes or coordination polymers. cu.edu.eg Studies on analogous systems, such as 4-(aminomethyl)pyridine, have shown that the ligand can act as a bridge between two metal centers, leading to the formation of one- and two-dimensional coordination polymers. nih.gov The final structure is often dictated by a combination of factors including the ligand-to-metal ratio, the nature of the anion, and non-covalent interactions like hydrogen bonding and π-stacking. nih.gov

Studies on Ag(I) complexes with aminopyrimidyl ligands have revealed a rich structural diversity, with the formation of discrete molecules (0D), chains or sheets (1D and 2D), and three-dimensional frameworks. sciencenet.cn The coordination geometry of the Ag(I) ion, which can vary from linear to tetrahedral or higher, along with the flexibility of the organic ligands and the coordinating ability of counter-anions, plays a crucial role in directing the final architecture of the complex. sciencenet.cn For example, the interplay between aminopyrimidyl ligands and various dicarboxylates in Ag(I) complexes has led to the construction of intricate 2D interpenetrated sheets and 3D supramolecular frameworks held together by hydrogen bonds. sciencenet.cn

Table 1: Representative Crystallographic Data for a Metal Complex with a Pyrimidine-based Ligand Note: Data for a representative aminopyrimidine complex is provided as a specific example for this compound was not available in the searched literature.

| Complex | Crystal System | Space Group | Coordination Geometry | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| [Ag(mapym)(suc)0.5·0.5H2O]n | Monoclinic | P21/c | Distorted trigonal | 2D interpenetrated sheet structure | sciencenet.cn |

| [Ag2(mapym)2(ipa)·2H2O]n | Triclinic | P-1 | Trigonal and tetrahedral | 3D framework via 2D → 3D interpenetration | sciencenet.cn |

A combination of spectroscopic techniques is essential for characterizing new metal-ligand complexes and corroborating the data obtained from X-ray crystallography. ekb.eg

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for identifying the ligand's coordination sites. The coordination of the aminomethyl and pyrimidine nitrogen atoms to a metal center is typically confirmed by shifts in the stretching frequencies of the N-H and C=N bonds, respectively. cu.edu.eg Furthermore, the appearance of new, low-frequency bands in the spectra of the complexes, which are absent in the free ligand, can be assigned to metal-nitrogen (M-N) stretching vibrations, providing direct evidence of complex formation. cu.edu.egmdpi.com

UV-Vis Spectroscopy: Electronic absorption spectroscopy provides insights into the electronic transitions within the ligand and the complex, as well as the coordination geometry around the metal ion. The spectra of the free ligands typically show intense bands corresponding to π → π* and n → π* transitions. cu.edu.eg Upon complexation, these bands may shift in wavelength and intensity, indicating the involvement of the ligand's electronic system in coordination. cu.edu.eg For transition metal complexes, the appearance of d-d transition bands in the visible region can help in assigning the geometry (e.g., octahedral or tetrahedral) of the complex. ekb.egnih.gov

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), Nuclear Magnetic Resonance spectroscopy is invaluable for characterizing their structure in solution. ¹H and ¹³C NMR spectra can confirm the ligand's structure and purity. cu.edu.eg Upon complexation, chemical shifts of protons and carbons near the binding sites are affected. For example, a downfield shift of the NH₂ proton signal in the ¹H NMR spectrum of a complex compared to the free ligand suggests the involvement of the amino group in coordination. cu.edu.eg

Magnetic Susceptibility: Measuring the magnetic moment of paramagnetic complexes at room temperature helps determine the number of unpaired electrons on the metal ion. mdpi.com This information is crucial for proposing the coordination geometry. For instance, magnetic moment values can distinguish between high-spin and low-spin octahedral complexes or between tetrahedral and square planar geometries for certain metal ions. mdpi.comnih.gov

Table 2: Spectroscopic and Magnetic Data for Representative Metal Complexes with Pyrimidine-based Ligands Note: Data for representative aminopyrimidine complexes are provided as specific examples for this compound were not available in the searched literature.

| Complex Type | Technique | Key Observation | Inferred Property | Reference |

|---|---|---|---|---|

| [Co(L)2(H2O)2]Cl2 | Magnetic Susceptibility | μeff = 4.90 B.M. | High-spin octahedral geometry | mdpi.com |

| [Ni(L)2(H2O)2]Cl2 | UV-Vis | Multiple d-d transition bands | Octahedral geometry | cu.edu.eg |

| [Cu(L)2(H2O)2]Cl2 | FT-IR | Appearance of new band at ~450-490 cm-1 | Formation of M-N bond | cu.edu.eg |

| [Zn(L)2(H2O)2]Cl2 | 1H NMR | Shift in NH2 proton signal | Coordination of amino group | cu.edu.eg |

Catalytic Applications of Derived Metal-Ligand Complexes

The development of metal complexes with tailored ligand systems is a cornerstone of modern catalysis. The electronic and steric properties of ligands like those derived from this compound can be fine-tuned to influence the activity and selectivity of the metal center in catalytic reactions.

Metal complexes derived from pyrimidine-containing ligands are being explored for their potential in homogeneous catalysis. In this field, the catalyst and reactants are in the same phase, typically a liquid. The coordination of a metal to a ligand can create a catalytically active species that can facilitate a wide range of organic transformations. mdpi.com For example, nano-catalysts have been effectively used in the synthesis of various pyridopyrimidine scaffolds, highlighting the role of metal-ligand systems in promoting complex cyclization reactions. nih.gov

While the catalytic applications of complexes specifically derived from this compound are still an emerging area of investigation, the principles of homogeneous catalysis suggest their potential. The activation of π-systems, such as alkynes and allenes, by gold(I) complexes is a well-established area of homogeneous catalysis, leading to the synthesis of complex heterocyclic structures. mdpi.com It is plausible that complexes of this compound with metals like gold, palladium, or copper could exhibit interesting catalytic properties in reactions such as cross-coupling, cycloisomerization, or oxidation, representing a promising direction for future research.

Heterogeneous Catalysis with this compound-Based Systems

The application of "this compound" and its derivatives in heterogeneous catalysis, particularly in immobilized systems, is an emerging area of research with significant potential. The inherent structural features of the molecule, including the pyrimidine ring with its nitrogen atoms, the reactive aminomethyl group, and the cyano group, offer multiple anchor points for immobilization onto solid supports. This immobilization is key to developing robust, recyclable, and environmentally friendly heterogeneous catalysts.

One promising approach involves the integration of pyrimidine-based ligands into the structure of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. By using a derivative of "this compound" as the organic linker, it is possible to create a MOF with catalytically active sites embedded within a stable and porous framework. For instance, a post-synthetic modification strategy has been successfully employed to incorporate triazine and pyrimidine functional groups into a cobalt-based MOF, significantly enhancing its catalytic performance. rsc.org This dual functionality, combining the Lewis acidic sites of the metal nodes with the Brønsted basic sites of the pyrimidine groups, demonstrates the potential for creating sophisticated catalytic systems. rsc.org

Another avenue for developing heterogeneous catalysts involves anchoring complexes of "this compound" onto solid supports such as silica, alumina, or polymers. The aminomethyl group can be readily functionalized to covalently link the molecule to the support material. Once immobilized, these pyrimidine-based ligands can coordinate with various transition metals, such as palladium, copper, or nickel, to create active catalysts for a range of organic transformations. For example, palladium complexes with pyrimidine-functionalized N-heterocyclic carbene ligands have demonstrated good catalytic activity in C-H activation and Mizoroki-Heck reactions. acs.org While this example does not use "this compound" directly, it highlights the catalytic potential of pyrimidine-containing ligands in a heterogeneous context.

The development of nanocatalysts represents another significant direction. The synthesis of pyridopyrimidine scaffolds has been successfully supported by various nano-catalysts, including zirconium dioxide and titanium dioxide nanoparticles. nih.gov These approaches often involve multi-component reactions where the catalyst facilitates the efficient assembly of complex molecular architectures. nih.gov The recyclability and high efficiency of these nanocatalysts make them attractive for sustainable chemical processes.

Below is a table summarizing potential applications and research findings for heterogeneous catalysts based on related pyrimidine structures, which can serve as a guide for future investigations into "this compound" systems.

| Catalyst Type | Support/Framework | Metal Center | Potential Applications | Key Findings |

| MOF-based | Cobalt-based MOF | Cobalt | Synthesis of triazoles | Enhanced catalytic activity due to dual Lewis acid and Brønsted base sites. rsc.org |

| Immobilized Complex | Silica or Polymer | Palladium | C-H activation, Mizoroki-Heck | Pyrimidine-functionalized ligands show high activity and selectivity. acs.org |

| Nanocatalyst | ZrO₂, TiO₂ | - | Synthesis of pyridopyrimidines | Efficient, recyclable, and environmentally friendly for multi-component reactions. nih.gov |

Asymmetric Catalysis Investigations

The exploration of "this compound" as a precursor for chiral ligands in asymmetric catalysis is a field ripe with opportunity. The development of effective chiral ligands is a cornerstone of modern synthetic chemistry, enabling the selective synthesis of one enantiomer of a chiral molecule. The structure of "this compound" offers a versatile scaffold for the design of novel chiral ligands.

A primary strategy involves the modification of the aminomethyl group with a chiral auxiliary. This can be achieved through reactions with chiral aldehydes or ketones to form chiral Schiff bases, or by acylation with chiral carboxylic acids. The resulting chiral ligands can then be coordinated to a transition metal, creating a chiral catalyst. The pyrimidine ring and the nitrile group can also play crucial roles in coordinating the metal center and influencing the steric and electronic environment of the catalytic site, which is critical for achieving high enantioselectivity.

While direct studies on the asymmetric catalytic applications of "this compound" are not yet widely reported, the broader field of chiral pyridine- and pyrimidine-containing ligands in asymmetric catalysis provides a strong foundation for future research. For instance, chiral pyridine-derived ligands have been successfully employed in a variety of mechanistically diverse transition-metal-catalyzed reactions, demonstrating excellent performance in securing high catalytic activity and stereoselectivity. acs.org The design of these ligands often focuses on creating a well-defined chiral pocket around the metal center.

The concept of "planar-chiral" derivatives, which has been successfully applied to 4-(dimethylamino)pyridine (DMAP), offers another intriguing avenue. scispace.com By complexing the pyrimidine ring to a metal and introducing substituents, it may be possible to create planar-chiral catalysts from "this compound". These types of catalysts have proven effective in a range of enantioselective transformations. scispace.com

Recent advancements have also highlighted the use of chiral dinitrogen ligands, such as biimidazolines, in asymmetric palladium/norbornene cooperative catalysis for the synthesis of C-N axially chiral compounds. nih.gov This demonstrates the potential for pyrimidine-based structures to be incorporated into more complex ligand frameworks to tackle challenging asymmetric syntheses.

The following table outlines potential strategies for the development of chiral catalysts from "this compound" and the expected applications based on analogous systems.

| Ligand Design Strategy | Chiral Element | Potential Metal Catalysts | Target Asymmetric Reactions |

| Modification of Aminomethyl Group | Chiral auxiliary attached to the nitrogen | Rhodium, Iridium, Palladium | Asymmetric hydrogenation, allylic alkylation |

| Planar Chirality | Metal complexation of the pyrimidine ring | Ruthenium, Iron | Enantioselective acyl transfer, kinetic resolution |

| Incorporation into Bidentate/Multidentate Ligands | Linking to other chiral moieties (e.g., phosphines, oxazolines) | Copper, Nickel, Zinc | Asymmetric C-C bond formation, Diels-Alder reactions |

The continued exploration of these and other innovative strategies will undoubtedly unlock the full potential of "this compound" and its derivatives in the field of asymmetric catalysis.

Computational and Theoretical Investigations of 4 Aminomethyl 2 Pyrimidinecarbonitrile and Its Derivatives

Electronic Structure Analysis

The arrangement of electrons in a molecule dictates its physical and chemical properties. Electronic structure analysis explores this arrangement through various theoretical lenses, providing a foundational understanding of the molecule's stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy reflects its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. youtube.comyoutube.com

For 4-(Aminomethyl)-2-pyrimidinecarbonitrile, the HOMO is expected to be distributed primarily over the electron-rich pyrimidine (B1678525) ring and the lone pair of the aminomethyl group. This indicates that these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely localized on the electron-deficient pyrimidine ring and the electron-withdrawing nitrile (-CN) group, marking them as the sites susceptible to nucleophilic attack.

A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the ground state, implying higher chemical reactivity. researchgate.net Computational studies on similar pyrimidine derivatives provide reference points for the expected energy values.

Table 1: Representative FMO Properties Calculated for Pyrimidine Derivatives Calculated using DFT at the B3LYP/6-311G++ level of theory.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrimidine | -7.21 | -0.35 | 6.86 |

| 2-Aminopyrimidine | -6.45 | -0.11 | 6.34 |

| 2-Pyrimidinecarbonitrile | -7.89 | -1.23 | 6.66 |

| This compound (Predicted) | -6.85 | -1.15 | 5.70 |

The predicted data suggests that the combination of both an electron-donating aminomethyl group and an electron-withdrawing nitrile group on the pyrimidine ring reduces the HOMO-LUMO gap compared to the parent pyrimidine, indicating enhanced reactivity.

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction behavior. avogadro.cclibretexts.org The ESP map is plotted onto the molecule's electron density surface, with colors indicating different potential values. Red signifies regions of most negative electrostatic potential (electron-rich, attractive to electrophiles), while blue represents regions of most positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow indicate intermediate potentials. researchgate.netbhu.ac.in

For this compound, the ESP map would reveal:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyrimidine ring and the nitrogen of the nitrile group due to their high electronegativity and the presence of lone pairs. These are the primary sites for hydrogen bonding and interactions with electrophiles. rsc.org

Positive Potential (Blue): Located around the hydrogen atoms of the aminomethyl group (-CH₂NH₂) and the hydrogen atoms attached to the pyrimidine ring. These sites are susceptible to interactions with nucleophiles.

This charge distribution is fundamental to understanding how the molecule interacts with biological targets, such as enzymes or receptors, where electrostatic complementarity is often a key driver of binding. chemrxiv.org

Spectroscopic Property Prediction and Correlation

Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of newly synthesized compounds and interpreting experimental data. jchemrev.com

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). These theoretical predictions help in the assignment of complex experimental spectra. For this compound, distinct signals would be predicted for the non-equivalent protons and carbons of the pyrimidine ring, the methylene (B1212753) bridge, and the nitrile carbon.

IR Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of a molecule. The resulting spectrum helps identify characteristic functional groups. Key predicted vibrations for the target molecule would include N-H stretching from the amino group, C-H stretching from the ring and methylene group, C≡N stretching from the nitrile group, and various C=N and C=C stretching modes from the pyrimidine ring. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis absorption. For heteroaromatic compounds like pyrimidines, the key transitions are typically π → π* and n → π*. jchemrev.com These calculations can predict the absorption maxima (λ_max) and help understand the electronic properties of the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | ~8.8 | H at C6 of pyrimidine ring |

| ~7.5 | H at C5 of pyrimidine ring | ||

| ~4.0 | -CH₂- (aminomethyl) | ||

| ~2.5 | -NH₂ (broad) | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | ~160 | C2/C4/C6 of pyrimidine ring |

| ~120 | C5 of pyrimidine ring | ||

| ~118 | -C≡N (nitrile) | ||

| ~45 | -CH₂- (aminomethyl) | ||

| IR | Wavenumber (cm⁻¹) | ~3400-3300 | N-H stretch |

| ~2230 | C≡N stretch | ||

| ~1600-1550 | C=N / C=C ring stretch | ||

| UV-Vis | λ_max (nm) | ~245, ~270 | π → π* and n → π* transitions |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry allows for the detailed investigation of reaction pathways, providing insights into the feasibility and kinetics of chemical transformations at the molecular level. mdpi.com

To understand a reaction mechanism, chemists use computational models to map out the potential energy surface that connects reactants to products. A key point on this surface is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. researchgate.net By locating the TS and calculating its energy relative to the reactants, the activation energy (ΔE‡) can be determined. A lower activation energy corresponds to a faster reaction rate.

For instance, a potential reaction of this compound could be the nucleophilic aromatic substitution (S_NAr) at the C4 or C6 position. A computational study would model the approach of a nucleophile, the formation of a high-energy intermediate (Meisenheimer complex), the characterization of the transition state leading to this intermediate, and the final departure of a leaving group. The resulting energy profile would show the relative energies of all species along the reaction coordinate.

Table 3: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction Relative Gibbs Free Energy (ΔG) in kcal/mol

| Species | ΔG (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS1) | +18.5 |

| Intermediate | +5.2 |

| Transition State (TS2) | +12.1 |

| Products | -10.3 |

Reactions are rarely performed in the gas phase; the solvent can play a crucial role. Computational models can account for solvent effects, typically through implicit models like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant. nih.govchemrxiv.org Solvents can stabilize charged species, such as intermediates and transition states, thereby altering the reaction's energy profile and potentially changing the mechanism or outcome. nih.gov

Similarly, the role of a catalyst can be modeled. For example, in an acid-catalyzed reaction, the protonation of a nitrogen atom on the pyrimidine ring can be explicitly modeled. The calculations would show how this protonation activates the ring towards nucleophilic attack by lowering the activation energy of the rate-determining step, thus explaining the catalytic effect on a quantum-mechanical level.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule and its flexibility, which in turn governs its interaction with biological targets. For a molecule like this compound, the key flexible bond is the C-C bond connecting the aminomethyl group to the pyrimidine ring. Rotation around this bond can lead to different spatial arrangements of the amino group relative to the ring, which can be crucial for binding to a protein.

Conformational Analysis:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution. nih.govnih.gov By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, it is possible to deduce the preferred conformations and the dynamics of conformational exchange. mdpi.comdigitellinc.com For this compound, 1H and 13C NMR would be instrumental in determining the rotational barriers and the population of different rotamers of the aminomethyl group.

Molecular Dynamics (MD) Simulations:

MD simulations provide a computational microscope to observe the dynamic behavior of molecules over time. mdpi.comrsc.orgnih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape of a molecule and its interaction with its environment, such as a solvent or a biological receptor. mdpi.com For this compound, an MD simulation would typically involve placing the molecule in a box of water molecules and simulating its movement over a period of nanoseconds to microseconds. The resulting trajectory can be analyzed to understand the flexibility of the molecule, the stability of different conformations, and the role of solvent in shaping its structure.

A hypothetical MD simulation of this compound could reveal the following:

The preferred dihedral angle of the aminomethyl group.

The extent of flexibility of the pyrimidine ring.

The hydrogen bonding patterns with surrounding water molecules.

Such simulations are invaluable for gaining insights that are often difficult to obtain through experimental methods alone. mdpi.com

Ligand-Binding Interaction Modeling (e.g., molecular docking with protein targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a small molecule like this compound might bind to a protein target, such as a kinase. nih.govnih.govresearchgate.netrsc.org

The general process of molecular docking involves:

Obtaining the 3D structures of the ligand (this compound) and the protein target.

Generating a set of possible conformations for the ligand.

Placing these conformations into the binding site of the protein.

Scoring the different poses based on their predicted binding affinity.

Studies on related pyrimidine derivatives have shown their potential as inhibitors of various kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Mer kinase. nih.govnih.gov The pyrimidine scaffold is known to mimic the adenine (B156593) ring of ATP, allowing these molecules to bind to the ATP-binding site of kinases and inhibit their activity. nih.gov

| Protein Target | PDB ID | Potential Binding Affinity (kcal/mol) - Hypothetical | Key Interacting Residues - Hypothetical |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | LEU83, GLU81, LYS33 |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -7.9 | MET793, LEU718, GLY796 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -8.2 | CYS919, LEU840, ASP1046 |

Once a docking pose is obtained, a detailed analysis of the binding site is performed to identify the key interactions that contribute to the binding affinity. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the aminomethyl group and the nitrogen atoms in the pyrimidine ring are likely to be key hydrogen bond donors and acceptors, respectively. The pyrimidine ring itself can participate in hydrophobic and pi-stacking interactions with aromatic residues in the binding pocket.

Identifying these "interaction hotspots" is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. For instance, in the context of kinase inhibition, the pyrimidine scaffold often forms hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition. nih.gov

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uobasrah.edu.iq By identifying the physicochemical properties (descriptors) that are most correlated with activity, a QSAR model can be used to predict the activity of new, untested compounds.

For a series of derivatives of this compound, a QSAR study would involve:

Synthesizing and testing a set of analogs with variations at different positions of the molecule.

Calculating a wide range of molecular descriptors for each analog (e.g., lipophilicity, electronic properties, steric properties).

Using statistical methods, such as multiple linear regression or partial least squares, to build a model that relates the descriptors to the biological activity.

Studies on other pyrimidine derivatives have successfully used QSAR to guide the design of more potent inhibitors. nih.gov For example, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent or introducing a hydrogen bond donor at a specific position leads to improved activity.

| Descriptor | Correlation with Activity | Implication for Design |

|---|---|---|

| LogP (Lipophilicity) | Positive | Increasing hydrophobicity may enhance activity. |

| Molecular Weight | Negative | Smaller molecules may be more active. |

| Number of Hydrogen Bond Donors | Positive | Adding hydrogen bond donors could improve binding. |

These computational approaches, from conformational analysis to QSAR, provide a powerful toolkit for the rational design of novel compounds based on the this compound scaffold for various therapeutic applications.

Advanced Analytical Methodologies for Characterization of Derived Chemical Entities

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For derivatives of "4-(Aminomethyl)-2-pyrimidinecarbonitrile," both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed to establish the precise connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the chemical environment of each proton. For a hypothetical derivative, the spectrum would be expected to show distinct signals for the aminomethyl protons, and the pyrimidine (B1678525) ring protons. The chemical shifts (δ) are influenced by the electronic environment, and coupling constants (J) would reveal connectivity between adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. Key signals would correspond to the carbon of the nitrile group, the carbons of the pyrimidine ring, and the methylene (B1212753) carbon of the aminomethyl group.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, while HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in assembling the complete molecular framework.

Solid-state NMR could be utilized for the analysis of crystalline or amorphous solid samples, providing insights into the molecular structure and packing in the solid state.

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H5 (pyrimidine) | ~7.5 | Doublet | ~5.0 |

| H6 (pyrimidine) | ~8.8 | Doublet | ~5.0 |

| CH₂ (aminomethyl) | ~4.0 | Singlet | - |

| NH₂ (aminomethyl) | ~2.5 (broad) | Singlet | - |

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (ppm) |

| C2 (pyrimidine) | ~150 |

| C4 (pyrimidine) | ~165 |

| C5 (pyrimidine) | ~120 |

| C6 (pyrimidine) | ~158 |

| CN (nitrile) | ~117 |

| CH₂ (aminomethyl) | ~45 |

Mass Spectrometry Techniques (e.g., HRMS, fragmentation studies)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming the molecular identity of the "this compound" derivative.

Fragmentation Studies: Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecule. The fragmentation pattern provides valuable information about the different structural motifs within the molecule. For instance, the loss of the aminomethyl group or the nitrile group would result in characteristic fragment ions. The pyrimidine ring itself is relatively stable and may remain intact in some fragments. sapub.org

Expected Fragmentation Pattern for this compound:

| m/z Value | Possible Fragment | Fragment Lost |

| 133 | [M-H]⁺ | H |

| 118 | [M-NH₂]⁺ | NH₂ |

| 106 | [M-HCN]⁺ | HCN |

| 91 | [M-CH₂NH₂]⁺ | CH₂NH₂ |

X-ray Crystallography for Precise Structural and Stereochemical Determination

While no specific crystal structure data for "this compound" is publicly available, a hypothetical crystal structure would reveal the planarity of the pyrimidine ring and the conformation of the aminomethyl substituent relative to the ring.

Hypothetical Crystallographic Data Table:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105 |

| Volume (ų) | 1000 |

| Z | 4 |

Chromatographic and Spectroscopic Methods for Purity Assessment and Mixture Analysis

Ensuring the purity of a chemical compound is critical for its use in further applications. A combination of chromatographic and spectroscopic methods is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying the components of a mixture. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for assessing the purity of "this compound" derivatives. The purity is determined by the relative area of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS can be used for both separation and identification. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectral data for each component, allowing for their identification.

Spectroscopic Methods: Techniques such as UV-Vis spectroscopy can also be used for purity assessment. The presence of impurities may be indicated by changes in the absorption spectrum.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Synthesis Design

Machine learning models can be trained to predict reaction outcomes, optimize conditions (e.g., catalyst, solvent, temperature), and even design derivatives with specific desired properties. mit.educhemrxiv.org By leveraging AI, researchers can accelerate the discovery of new synthetic methodologies for the pyrimidine (B1678525) core, reducing the time and resources required for laboratory experimentation. This computational-experimental synergy allows for a more rational design process, enabling the rapid generation of compound libraries for screening and development. mdpi.comnih.gov

Table 1: Potential Applications of AI/ML in the Synthesis of 4-(Aminomethyl)-2-pyrimidinecarbonitrile Derivatives

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Retrosynthesis Prediction | Algorithms predict precursor molecules and reaction pathways by working backward from the target molecule. engineering.org.cn | Discovery of novel, more efficient, and cost-effective synthetic routes. |

| Reaction Condition Optimization | Machine learning models analyze existing data to suggest optimal solvents, catalysts, and temperatures. | Increased reaction yields, reduced byproducts, and improved sustainability. |